molecular formula C11H8ClN3S B2633450 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 478258-75-2

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2633450
CAS No.: 478258-75-2
M. Wt: 249.72
InChI Key: WNBFCOUOXADPMT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-5-(pyrrolo[2,3-b]pyridin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-11-14-6-9(16-11)7-15-5-3-8-2-1-4-13-10(8)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBFCOUOXADPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Thiazole to Pyrrolopyridine: The thiazole derivative is then reacted with a pyrrolopyridine precursor, often through a nucleophilic substitution reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

    Substitution: The chlorine atom in the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown promising results against various cancer cell lines, including HeLa and HCT116 cells, with mechanisms involving inhibition of cyclin-dependent kinases (CDKs) .

Antibacterial and Antimicrobial Properties

The compound's structure suggests potential antibacterial activity. Studies have shown that related pyrrole derivatives possess effective antimicrobial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The thiazole moiety contributes to enhanced interactions with bacterial targets.

Neurological Applications

Compounds containing the pyrrolo[2,3-b]pyridine scaffold have been investigated for their effects on neurological disorders. They are being explored as potential inhibitors of TASK-3 channels, which play a role in neuronal excitability and could be implicated in conditions like epilepsy and depression .

Case Study 1: Inhibition of CDK Activity

A study demonstrated that specific derivatives of the pyrrolo[2,3-b]pyridine core inhibited CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. These findings suggest that modifications to the core structure can significantly enhance selectivity and potency against specific kinases .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations of pyrrole derivatives revealed MIC values significantly lower than traditional antibiotics against various pathogens. For example, certain derivatives showed an MIC of 8 ng/mL against MRSE, indicating their potential as new antibacterial agents .

Summary of Applications

The multifaceted applications of this compound highlight its significance in drug discovery:

Application AreaSpecific Findings
AntitumorEffective against HeLa and HCT116 cell lines
AntibacterialPotent against MRSA and other resistant strains
Neurological DisordersPotential TASK-3 channel inhibitors

Mechanism of Action

The mechanism of action of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyrrolopyridine moieties could facilitate binding to specific sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Structural Features References
Target Compound C₁₁H₈ClN₃S 249.72 1-[(2-Chloro-thiazol-5-yl)methyl] substitution
5-Chloro-1H-pyrrolo[2,3-b]pyridine C₇H₅ClN₂ 152.58 Chlorine at position 5; no thiazole substitution
5-Fluoro-1H-pyrrolo[2,3-b]pyridine C₇H₅FN₂ 136.13 Fluorine at position 5; simpler substitution
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine C₈H₅F₃N₂ 186.13 CF₃ group at position 5; enhanced lipophilicity
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine C₁₂H₉N₂O₂S 259.28 Sulfonyl group for metabolic stability

Key Observations :

  • Substituent Effects : The thiazole-methyl group in the target compound introduces steric bulk and polarizability compared to simpler halogen or trifluoromethyl substitutions. This may influence binding affinity in receptor interactions .
  • Bioactivity Trends : Fluorinated derivatives (e.g., 5-Fluoro-1H-pyrrolo[2,3-b]pyridine) are often used to improve pharmacokinetic properties, while sulfonyl groups (e.g., 1-(phenylsulfonyl)- derivatives) enhance metabolic stability .

Heterocyclic Hybrid Analogues

Table 2: Hybrid Compounds with Additional Heterocycles
Compound Name Molecular Features Potential Applications References
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrrolo[2,3-b]pyridine Piperidine/pyrrolidine hybrid CNS-targeting ligands (e.g., 5-HT6 receptors)
3-Iodo-5-(pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine Iodo-substituted with pyrazole ring Radioligand development
5-Bromo-1-((triazol-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine Bromine and triazole groups Anticancer or antiviral agents

Key Observations :

  • Hybrid Structures: The addition of heterocycles (e.g., pyrazole, triazole) expands binding interactions, making these compounds candidates for targeted therapies.
  • Receptor Selectivity : Piperidine/pyrrolidine hybrids (e.g., Example 17 in ) demonstrate how alkylamine side chains can modulate receptor specificity, particularly in neurological targets.

Functional Group Modifications

Table 3: Derivatives with Functional Group Variations
Compound Name Functional Modification Impact on Properties References
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Ketone group at position 2 Increased hydrogen bonding
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Aldehyde at position 3 Electrophilic reactivity
Ethyl 5-bromo-2-thiophenecarboxylate Ester and thiophene groups Enhanced solubility

Key Observations :

  • Electrophilic Reactivity : Aldehyde and ketone derivatives (e.g., 4-Chloro-...carbaldehyde) are useful intermediates for further synthetic modifications .
  • Solubility : Ester-containing derivatives (e.g., ethyl thiophenecarboxylate) may improve aqueous solubility compared to purely aromatic systems .

Biological Activity

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine (CAS Number: 478258-75-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3S, with a molecular weight of 249.72 g/mol. The compound features a pyrrolo[2,3-b]pyridine core substituted with a thiazole moiety, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1H-pyrrolo[2,3-b]pyridine derivatives. In particular, the compound has shown significant inhibition of TNIK (TRAF2 and NCK interacting kinase), an important target in cancer therapy. In vitro assays demonstrated that some derivatives exhibited IC50 values lower than 1 nM against TNIK, indicating potent inhibitory effects .

A broader investigation into related compounds revealed their antiproliferative effects across various cancer cell lines. For instance, in studies involving the NCI-60 panel, derivatives of this compound displayed GI50 values ranging from low micromolar to nanomolar levels against human tumor cell lines .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCell LineGI50 (µM)
3dCCRF-CEM0.40
3kK-5620.07
3dU2510.41
3kMDA-MB-4350.04

The mechanism underlying the anticancer effects involves pro-apoptotic pathways. Studies indicated that treatment with these compounds led to externalization of phosphatidylserine and mitochondrial dysfunction in HepG2 hepatoma cells. Additionally, these compounds induced a concentration-dependent accumulation of cells in the subG0/G1 phase of the cell cycle while confining viable cells in the G2/M phase .

Anti-inflammatory Properties

Beyond anticancer activity, compounds based on the pyrrolo[2,3-b]pyridine scaffold have also been evaluated for anti-inflammatory effects. Some derivatives demonstrated significant inhibition of COX-2 activity in vitro, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX-2 Activity by Pyrrolo[2,3-b]pyridine Derivatives

CompoundIC50 (µmol)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

Case Studies

In an investigation published by Elsevier, a series of pyrrolo[2,3-b]pyridine compounds were synthesized and screened for their biological activities. The results suggested that these compounds could serve as promising candidates for further development as therapeutic agents targeting TNIK and other pathways involved in cancer progression .

Another study focused on the synthesis and evaluation of thiazole-pyrrolopyridine derivatives for their cytotoxicity against various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Q & A

Basic: What are the established synthetic routes for 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine?

Answer:
The synthesis typically involves multi-step alkylation and coupling reactions. A general approach includes:

  • Step 1: Alkylation of the pyrrolo[2,3-b]pyridine core using NaH and methyl iodide in THF to introduce the methyl group at the 1-position .
  • Step 2: Functionalization of the thiazole ring via nitration or halogenation (e.g., chlorination) to achieve the 2-chloro substituent.
  • Step 3: Coupling of the modified thiazole and pyrrolopyridine moieties using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitution .
    Validation: Purification via column chromatography and characterization by NMR (¹H/¹³C) and HPLC-MS are critical to confirm regioselectivity and purity .

Basic: How is this compound characterized structurally and analytically?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR resolves the methylene bridge (δ 4.5–5.0 ppm for –CH2–) and aromatic protons of the pyrrolopyridine and thiazole rings (δ 7.0–8.5 ppm) .
  • X-ray Crystallography: Used to confirm the spatial arrangement of the fused heterocycles, particularly the chloro-thiazole orientation .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]+ for C12H9ClN4S: 277.0284) .

Basic: What pharmacological targets are associated with this compound?

Answer:
The compound’s pyrrolopyridine-thiazole scaffold is associated with kinase inhibition (e.g., VEGFR, PDGFR) due to its ATP-binding domain mimicry. The chloro-thiazole group enhances hydrophobic interactions in kinase pockets . Preclinical studies suggest activity against:

  • Tyrosine kinases (e.g., Abl, Kit) via competitive inhibition .
  • Inflammatory pathways (e.g., JAK-STAT) due to thiazole-mediated redox modulation .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Answer:

  • Design of Experiments (DoE): Use factorial screening (e.g., varying temperature, solvent polarity, catalyst loading) to identify critical parameters. For Pd-catalyzed couplings, optimize ligand-to-metal ratios (e.g., Pd(PPh3)4) and base strength (K2CO3 vs. Cs2CO3) .
  • Computational Feedback: Apply quantum chemical calculations (e.g., DFT for transition-state modeling) to predict regioselectivity in alkylation steps .
    Case Study: A 20% yield improvement was achieved by switching from THF to dioxane/water (3:1) in Suzuki couplings .

Advanced: How to resolve discrepancies in bioactivity data across different assays?

Answer:

  • Reproducibility Checks: Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Structural Analog Comparison: Test derivatives (e.g., replacing Cl with F on the thiazole) to isolate electronic vs. steric effects .
  • Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products .

Advanced: What computational methods predict binding affinity and selectivity for kinase targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with VEGFR2 (PDB: 4ASD). Focus on the chloro-thiazole’s role in hydrophobic pocket occupancy .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) to assess entropy-driven vs. enthalpy-driven binding .
    Validation: Cross-validate with experimental IC50 values from kinase profiling panels .

Advanced: How to design analogs with improved solubility without compromising activity?

Answer:

  • Structure-Activity Relationship (SAR): Introduce polar groups (e.g., –OH, –NH2) at the pyrrolopyridine C3 position, which is less critical for kinase binding .
  • Prodrug Strategies: Mask hydrophobic regions with biodegradable esters (e.g., acetyloxymethyl) that hydrolyze in vivo .
  • Co-Crystallization: Identify solvent-exposed regions via X-ray to guide modifications .

Advanced: What are the challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenge 1: Co-elution of regioisomers during chromatography.
    • Solution: Use chiral columns (e.g., Chiralpak IA) or gradient elution with hexane/ethyl acetate .
  • Challenge 2: Hydrolytic degradation of the thiazole ring under acidic conditions.
    • Solution: Avoid aqueous workup at pH < 5; substitute HCl with citric acid .

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